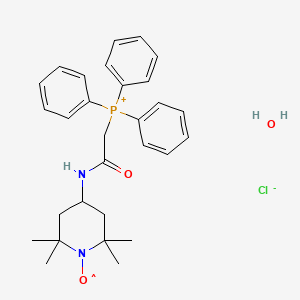

MitoTEMPO hydrate

Description

Properties

InChI |

InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAJCDXYZBOVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoTEMPO Hydrate: A Technical Guide to its Application in Mitigating Mitochondrial Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTEMPO (B12350739) hydrate (B1144303) is a cutting-edge research tool extensively used to investigate and mitigate the detrimental effects of mitochondrial reactive oxygen species (ROS). As a mitochondria-targeted antioxidant, it possesses superoxide (B77818) dismutase (SOD) mimetic properties, enabling it to scavenge superoxide and alkyl radicals directly within the mitochondrial matrix.[1][2][3][4] This targeted action makes MitoTEMPO an invaluable asset in studying the role of mitochondrial oxidative stress in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and drug-induced toxicities. This guide provides an in-depth overview of MitoTEMPO hydrate's mechanism of action, experimental applications, and the signaling pathways it modulates, presenting key data and protocols for the research community.

Core Mechanism of Action

This compound's efficacy stems from its unique chemical structure, which combines the potent antioxidant piperidine (B6355638) nitroxide (TEMPO) with a lipophilic triphenylphosphonium (TPP+) cation.[2][4][5][6] This TPP+ moiety facilitates the molecule's passage across lipid bilayers and subsequent accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[2][6] Once localized to the mitochondria, the TEMPO component exerts its antioxidant effects by catalyzing the dismutation of superoxide radicals. This targeted scavenging of mitochondrial ROS helps to protect against oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, thereby preserving mitochondrial function.[1][7]

Key Research Applications and Quantitative Data

This compound has been employed in a diverse range of studies to elucidate the role of mitochondrial ROS in various disease models. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Applications of this compound

| Cell Type | Stress Inducer | MitoTEMPO Concentration | Key Findings | Reference |

| SH-SY5Y neuroblastoma cells | 100 µM Glutamate | 50 and 100 µM | Significantly restored cell viability to 82.90% and 93.56%, respectively. Reduced ROS generation and LDH release. | [8] |

| NRK-52E kidney cells | 700 µM Oxalate | Pretreatment | Significantly inhibited LDH and MDA release. Decreased mitochondrial ROS generation and restored mitochondrial membrane potential and ATP synthesis. | [9] |

| Primary cultured mouse neurons | Amyloid beta (Aβ) | Not specified | Suppressed Aβ-promoted mitochondrial superoxide production and neuronal lipid oxidation. Preserved mitochondrial membrane potential, cytochrome c oxidase activity, and ATP production. Mitigated mtDNA depletion. | [7] |

| Human mesenchymal stem cells | Antimycin A (AMA) | Not specified | Alleviated AMA-induced oxidative stress damage. | [10] |

Table 2: In Vivo Applications of this compound

| Animal Model | Disease/Condition | MitoTEMPO Dosage & Administration | Key Findings | Reference |

| Rats | Endotoxemia (LPS-induced) | 50 nmol/kg intraperitoneally | Normalized the mitochondrial respiratory control ratio in the liver. | [11] |

| Mice | Acetaminophen (APAP) Hepatotoxicity | 10 or 20 mg/kg 1.5h post-APAP | Dose-dependently reduced liver injury. Reduced hepatic glutathione (B108866) disulfide and peroxynitrite formation. | [6] |

| Rats | Noise-Induced Hearing Loss | 1 mg/kg intraperitoneally | Reduced noise-induced threshold shift and prevented outer hair cell loss. Reduced oxidative stress and mtDNA damage. | [12] |

Detailed Experimental Protocols

The successful application of this compound relies on appropriate experimental design. Below are generalized protocols based on cited literature.

In Vitro Cell Culture Protocol

-

Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

-

Pre-treatment (Recommended): To ensure sufficient mitochondrial accumulation, pre-incubate cells with this compound for at least 1 hour before inducing stress.[13] Optimal concentrations typically range from 2 µM to 100 µM, depending on the cell type and the strength of the stressor.[8][13]

-

Induction of Oxidative Stress: Introduce the stress-inducing agent (e.g., glutamate, oxalate, amyloid beta) to the cell culture medium containing MitoTEMPO.

-

Incubation: Incubate for the desired period (e.g., 3 to 24 hours).[8][9]

-

Assessment: Analyze cells for relevant endpoints such as cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), mitochondrial ROS levels (e.g., MitoSOX Red), mitochondrial membrane potential (e.g., JC-1 assay), and ATP levels.[7][8][9]

In Vivo Administration Protocol

-

Animal Model: Utilize an appropriate animal model for the disease under investigation.

-

Dosage and Administration: this compound is typically administered via intraperitoneal (IP) injection.[6][11][12] Dosages can range from nmol/kg to mg/kg depending on the model and desired effect.[6][11]

-

Timing of Administration: MitoTEMPO can be administered either before or after the induction of injury. For prophylactic effects, administer prior to the insult.[11] For therapeutic assessment, administer at a specific time point following the injury.[6]

Signaling Pathways and Experimental Workflows

MitoTEMPO's modulation of mitochondrial ROS has significant downstream effects on various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

In the context of glutamate-induced cytotoxicity in neuroblastoma cells, MitoTEMPO has been shown to protect neurons by activating the pro-survival PI3K/Akt/mTOR pathway, which can suppress excessive autophagy.[8]

Nrf2 Signaling Pathway

MitoTEMPO has been demonstrated to alleviate oxidative stress-induced damage in mesenchymal stem cells by upregulating the Nrf2 pathway, a key regulator of the antioxidant response.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Conclusion

This compound is a powerful and specific tool for investigating the role of mitochondrial ROS in cellular physiology and pathology. Its ability to accumulate in mitochondria and scavenge superoxide radicals provides researchers with a reliable method to probe the consequences of mitochondrial oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize MitoTEMPO in their research endeavors. Further investigation into the therapeutic potential of MitoTEMPO in various disease models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

MitoTEMPO Hydrate: A Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoTEMPO hydrate (B1144303) is a novel, mitochondria-targeted antioxidant that has demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with mitochondrial oxidative stress. By combining the superoxide (B77818) dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP) cation, MitoTEMPO selectively accumulates within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This targeted approach allows for the efficient scavenging of mitochondrial superoxide, thereby mitigating oxidative damage and modulating downstream signaling pathways implicated in cellular dysfunction and death. This document provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of MitoTEMPO hydrate.

Introduction and Discovery

The development of this compound stems from the growing understanding of the central role of mitochondrial dysfunction and oxidative stress in the pathogenesis of numerous diseases. While conventional antioxidants have shown limited efficacy in clinical trials, likely due to their inability to reach the specific subcellular location of ROS production, mitochondria-targeted antioxidants represent a promising therapeutic strategy. MitoTEMPO was designed to address this limitation by covalently linking the potent antioxidant TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to a TPP cation.[1] The lipophilic nature and positive charge of the TPP moiety facilitate its accumulation within the negatively charged mitochondrial matrix.[1][2] This strategic design results in a several hundred-fold increase in its concentration within the mitochondria compared to the cytoplasm.[3]

Chemical and Physical Properties

This compound is a stable, crystalline solid.[4]

| Property | Value | Reference |

| Chemical Name | 2,2,6,6-tetramethyl-4-[[2-(triphenylphosphonio)acetyl]amino]-1-piperidinyloxy, monochloride, monohydrate | [1] |

| CAS Number | 1569257-94-8 | [1][2][5] |

| Molecular Formula | C29H35N2O2P • Cl [H2O] | [1][4] |

| Molecular Weight | 528.0 g/mol | [5][6][7] |

| Purity | ≥95% | [1][4][5][7] |

| Appearance | Crystalline solid | [4][5][7] |

| Solubility | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 5 mg/ml | [1][2][4] |

| Storage | -20°C | [2][4][7] |

Mechanism of Action

MitoTEMPO's primary mechanism of action is the catalytic scavenging of superoxide radicals (O2•−) within the mitochondria. It functions as a superoxide dismutase (SOD) mimetic, converting superoxide into hydrogen peroxide (H2O2), which is then detoxified to water by other mitochondrial enzymes like glutathione (B108866) peroxidase and catalase.[8] This targeted antioxidant activity prevents the accumulation of damaging ROS, thereby protecting mitochondrial components, including DNA, proteins, and lipids, from oxidative damage.[9][10]

Beyond direct superoxide scavenging, MitoTEMPO modulates several downstream signaling pathways that are sensitive to redox state.

Signaling Pathways Modulated by MitoTEMPO

Caption: Signaling pathways modulated by MitoTEMPO.

-

ERK1/2 Pathway: In conditions like diabetic cardiomyopathy, mitochondrial ROS can activate the ERK1/2 signaling pathway, which is implicated in pathological cardiac changes.[9] MitoTEMPO has been shown to down-regulate the phosphorylation of ERK1/2, contributing to its protective effects.[9]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and the regulation of autophagy. MitoTEMPO can activate the PI3K/Akt/mTOR pathway, thereby inhibiting excessive autophagy and promoting neuronal survival in models of glutamate-induced neurotoxicity.[8]

-

PDE5A-PKG Pathway: In burn injury-induced cardiac dysfunction, MitoTEMPO has been shown to normalize the expression of genes related to the PDE5A-cGMP-PKG pathway.[11]

-

Nrf2-ARE Pathway: MitoTEMPO can modulate the Nrf2-ARE-ROS axis, which is involved in the antioxidant defense system.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of MitoTEMPO

| Cell Type | Condition | MitoTEMPO Concentration | Outcome | Reference |

| Adult Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Prevented mitochondrial superoxide generation and abrogated cell death. | [9] |

| SH-SY5Y Neuroblastoma Cells | Glutamate (100 μM) | 50 and 100 μM | Protected against cytotoxicity, decreased LDH release. | [8] |

| Bovine Oocytes | In Vitro Maturation | 1.00 µM | Improved maturation and fertilization rates, reduced intracellular ROS. | [12] |

| SH-SY5Y Cells | Rotenone-induced neurotoxicity | 10, 100, and 1000 μM | Significantly protected cells against rotenone (B1679576) toxicity. | [13] |

Table 2: In Vivo Efficacy of MitoTEMPO

| Animal Model | Disease/Injury Model | MitoTEMPO Dosage | Route of Administration | Key Findings | Reference |

| Type-1 and Type-2 Diabetic Mice | Diabetic Cardiomyopathy | Not specified, daily injection for 30 days | Injection | Inhibited mitochondrial ROS, prevented oxidative stress, decreased apoptosis, reduced myocardial hypertrophy, and improved myocardial function. | [9] |

| Male Sprague-Dawley Rats | 60% TBSA Scald Burn Injury | 7 mg/kg | Intraperitoneal (ip) | Reversed burn-induced cardiac dysfunction by rescuing cardiac mitochondrial dysfunction. | |

| C57BL/6J Mice | Acetaminophen (B1664979) (APAP) Hepatotoxicity | 10 or 20 mg/kg | Intraperitoneal (ip) | Dose-dependently reduced liver injury, attenuated mitochondrial oxidant stress. | [14][15] |

| Sprague-Dawley Rats | Noise-Induced Hearing Loss | 1 mg/kg | Intraperitoneal (ip) | Attenuated oxidative stress and mitochondrial dysfunction. | [3][16] |

| Ovariectomized (OVX) Rats | Postmenopausal Osteoporosis | Not specified | Not specified | Curtailed trabecular bone loss and reduced expression of senescence markers. | [17] |

| C57BL/6J Mice | Sepsis-induced Acute Kidney Injury | 10 mg/kg | Intraperitoneal (ip) | Reduced mitochondrial superoxide generation and preserved peritubular capillary perfusion. |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature.

In Vitro Model of High Glucose-Induced Cardiomyocyte Injury

-

Objective: To assess the protective effects of MitoTEMPO on cardiomyocytes exposed to high glucose, mimicking diabetic conditions.[9]

-

Cell Culture: Adult cardiomyocytes are isolated and cultured.

-

Experimental Groups:

-

Normal Glucose (5 mmol/l)

-

High Glucose (30 mmol/l)

-

High Glucose (30 mmol/l) + MitoTEMPO (25 nmol/l)

-

-

Incubation: Cells are incubated for 24 hours.

-

Assays:

-

Mitochondrial Superoxide Generation: Measured using MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

-

Cell Death/Viability: Assessed by methods such as trypan blue exclusion or MTT assay.

-

Caption: Experimental workflow for high glucose-induced cardiomyocyte injury.

In Vivo Model of Acetaminophen (APAP)-Induced Hepatotoxicity

-

Objective: To evaluate the therapeutic efficacy of MitoTEMPO in a mouse model of acute liver failure.[14][15]

-

Animal Model: Male C57BL/6J mice are typically used.

-

Procedure:

-

Mice are fasted overnight.

-

A single dose of APAP (e.g., 300 mg/kg) is administered intraperitoneally.

-

MitoTEMPO (e.g., 10 or 20 mg/kg) or vehicle is administered intraperitoneally at a specified time point after APAP administration (e.g., 1.5 hours).

-

-

Sample Collection: Blood and liver tissue are harvested at various time points (e.g., 3, 6, 12, or 24 hours) post-APAP treatment.

-

Analyses:

-

Plasma Alanine Aminotransferase (ALT) Activity: A marker of liver injury.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis.

-

Oxidative Stress Markers: Measurement of hepatic glutathione disulfide (GSSG) and nitrotyrosine (a marker of peroxynitrite formation).

-

Western Blotting: To analyze the activation of signaling pathways like JNK.

-

Caption: Experimental workflow for APAP-induced hepatotoxicity model.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Probe: MitoSOX Red is a commonly used fluorescent probe for the specific detection of superoxide in the mitochondria of live cells.

-

Principle: MitoSOX Red rapidly and selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS), to produce a red fluorescence.

-

Procedure (for cultured cells):

-

Load cells with MitoSOX Red reagent (typically at a concentration of 5 µM) for 10-30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Analyze the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.

-

-

Procedure (for tissue homogenates): A similar principle can be applied to tissue lysates, where the rate of fluorescence increase is measured.[18]

Assessment of General Oxidative Stress

-

Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure intracellular ROS.

-

Principle: DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Load cells or tissue homogenates with DCFH-DA.

-

Measure the increase in fluorescence intensity, which is proportional to the level of intracellular ROS.[18]

-

Measurement of Protein Carbonyl Content

-

Principle: This assay is a common measure of protein oxidation. Carbonyl groups on proteins are formed by the oxidative modification of amino acid side chains.

-

Procedure:

-

Proteins are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product.

-

The amount of DNP-derivatized protein is then quantified spectrophotometrically or by using an ELISA-based method with an anti-DNP antibody.[9][18]

-

Conclusion and Future Directions

This compound has emerged as a powerful research tool and a promising therapeutic candidate for a wide range of pathologies linked to mitochondrial oxidative stress. Its ability to specifically target the primary source of cellular ROS offers a significant advantage over non-targeted antioxidants. The preclinical data summarized in this guide highlight its potential in treating conditions such as diabetic cardiomyopathy, drug-induced liver injury, and neurodegenerative diseases.

Future research should focus on comprehensive pharmacokinetic and toxicology studies to pave the way for clinical trials. Further elucidation of the complex signaling networks modulated by MitoTEMPO will also be crucial for understanding its full therapeutic potential and identifying new disease indications. The continued development of mitochondria-targeted antioxidants like MitoTEMPO holds great promise for addressing the significant unmet medical need for diseases driven by mitochondrial dysfunction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NB-64-23640-1mg | this compound [1569257-94-8] Clinisciences [clinisciences.com]

- 3. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. MitoTEMPO (hydrate) - Cayman Chemical [bioscience.co.uk]

- 6. MitoTEMPO (hydrate) | C29H37ClN2O3P | CID 73504624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondria-specific antioxidant MitoTEMPO alleviates senescence of bone marrow mesenchymal stem cells in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Biological Effects of MitoTEMPO Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTEMPO (B12350739) hydrate (B1144303) is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[1][2] Structurally, it consists of a piperidine (B6355638) nitroxide (TEMPO) moiety coupled to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential.[3][4] This targeted delivery makes MitoTEMPO a powerful tool for investigating the role of mitochondrial oxidative stress in a wide range of cellular processes and disease models. This guide provides a comprehensive overview of the biological effects of MitoTEMPO hydrate, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.

Mechanism of Action

MitoTEMPO functions as a superoxide dismutase (SOD) mimetic.[1][5] Within the mitochondrial matrix, it catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which can then be further detoxified to water by endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[1] By specifically targeting mitochondrial superoxide, MitoTEMPO helps to mitigate the damaging effects of oxidative stress at its primary source, thereby protecting mitochondrial integrity and function.[2][6]

Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the scientific literature.

Table 1: Effects of MitoTEMPO on Cell Viability and Cytotoxicity

| Cell Line | Stressor | MitoTEMPO Concentration | Effect on Cell Viability | Cytotoxicity Assay | Reference |

| SH-SY5Y | Glutamate (100 µM) | 50 µM | Increased to 82.90 ± 1.78% | MTT Assay | [1] |

| SH-SY5Y | Glutamate (100 µM) | 100 µM | Increased to 93.56 ± 2.85% | MTT Assay | [1] |

| SH-SY5Y | Rotenone | 10, 100, 1000 µM | Significant protection | MTT Assay | [5] |

| NRK-52E | Oxalate (700 µM) | Not specified | Significantly increased | LDH Release Assay | [7] |

Table 2: Effects of MitoTEMPO on Reactive Oxygen Species (ROS) and Oxidative Stress Markers

| Cell/Tissue Model | Stressor | MitoTEMPO Concentration | Effect on ROS/Oxidative Stress Marker | Measurement Assay | Reference |

| SH-SY5Y Cells | Glutamate (100 µM) | 50 µM | Intracellular ROS decreased to 103.78 ± 6.67% of control | DCFDA Assay | [1] |

| SH-SY5Y Cells | Glutamate (100 µM) | 100 µM | Intracellular ROS decreased to 78.12 ± 5.67% of control | DCFDA Assay | [1] |

| Mouse Brain | Severe Hypoglycemia | Not specified | Reduced ROS and MDA content | DHE staining, ELISA | [8] |

| NRK-52E Cells | Oxalate (700 µM) | Not specified | Decreased mitochondrial ROS generation | MitoSOX Red Assay | [7] |

| Diabetic Mouse Hearts | Diabetes | Not specified | Inhibited mitochondrial ROS generation | Not specified | [9] |

Table 3: Effects of MitoTEMPO on Mitochondrial Function

| Cell/Tissue Model | Stressor | MitoTEMPO Concentration | Effect on Mitochondrial Parameter | Measurement Assay | Reference |

| Primary Mouse Neurons | Amyloid Beta | Not specified | Preserved mitochondrial membrane potential, cytochrome c oxidase activity, and ATP production | Not specified | [6] |

| NRK-52E Cells | Oxalate (700 µM) | Not specified | Restored mitochondrial membrane potential and increased ATP synthesis | Not specified | [7] |

| Human Sperm | Cryopreservation | 5-50 µM | Significantly improved mitochondrial membrane potential | Not specified | [4] |

Key Signaling Pathways Modulated by this compound

MitoTEMPO has been shown to influence several critical signaling pathways, primarily by mitigating mitochondrial ROS-induced signaling events.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. In response to cellular stress, this pathway can be dysregulated. Studies have shown that MitoTEMPO can activate the PI3K/Akt/mTOR pathway, promoting cell survival.[1] For instance, in glutamate-induced neurotoxicity in SH-SY5Y cells, MitoTEMPO treatment significantly increased the phosphorylation of PI3K, Akt, and mTOR.[1]

Figure 1: MitoTEMPO's modulation of the PI3K/Akt/mTOR pathway.

ERK1/2 Pathway

The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Oxidative stress can lead to the activation of the ERK1/2 pathway, which in some contexts, contributes to cellular damage. MitoTEMPO has been demonstrated to prevent the activation of ERK1/2 in diabetic hearts, suggesting a protective role by blocking upstream ROS signaling.[9]

Figure 2: MitoTEMPO's impact on the ERK1/2 signaling pathway.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying genes. MitoTEMPO has been shown to reactivate Nrf2 in the presence of oxidative stressors like oxidized low-density lipoprotein (ox-LDL).[10]

Figure 3: MitoTEMPO's role in the Nrf2-ARE signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[1]

-

Treatment: Treat cells with the desired concentrations of the stressor and/or this compound for the specified duration (e.g., 24 hours).[1]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[12][13]

-

Cell Seeding and Treatment: Seed and treat cells in a 24-well plate or 96-well plate as described for the MTT assay.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add fresh serum-free medium containing 10 µM DCFH-DA to each well.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[12]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.[12]

-

Fluorescence Measurement: Add 500 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[12] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Western Blotting for Protein Expression Analysis

This is a general protocol for analyzing protein expression levels.[1][14]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-60 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against a cellular stressor.

Figure 4: A typical experimental workflow for studying MitoTEMPO's effects.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of mitochondrial ROS in cellular physiology and pathology. Its targeted action allows for the specific investigation of mitochondrial oxidative stress, providing clearer insights compared to general antioxidants. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize MitoTEMPO in their studies, ultimately contributing to a better understanding of mitochondrial-related diseases and the development of novel therapeutic strategies.

References

- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mito-Tempo alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

MitoTEMPO Hydrate: A Technical Guide to its Role in Mitigating Mitochondrial Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial reactive oxygen species (mtROS) are increasingly recognized as key mediators of cellular damage and dysfunction in a wide range of pathologies. This technical guide provides an in-depth overview of MitoTEMPO hydrate (B1144303), a mitochondria-targeted antioxidant designed to specifically scavenge superoxide (B77818) within the mitochondrial matrix. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its use, and visualize the cellular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating mitochondrial oxidative stress.

Introduction: The Challenge of Mitochondrial Oxidative Stress

Mitochondria, the powerhouses of the cell, are a primary source of endogenous reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive production, a condition known as oxidative stress, can lead to damage of lipids, proteins, and mitochondrial DNA (mtDNA). This damage is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The development of therapies that can specifically target and neutralize mtROS without disrupting global cellular redox balance is a significant challenge in drug development.

MitoTEMPO Hydrate: Mechanism of Action

This compound is a novel compound designed to address the challenge of mitochondrial oxidative stress directly at its source. Its structure consists of two key moieties:

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A well-characterized piperidine (B6355638) nitroxide that acts as a potent superoxide dismutase (SOD) mimetic.[1][2] It catalyzes the dismutation of superoxide (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen, effectively neutralizing this highly reactive radical.[3]

-

Triphenylphosphonium (TPP⁺): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria.[1][2] The negative membrane potential of the inner mitochondrial membrane drives the uptake of the positively charged TPP⁺ moiety, leading to a several hundred-fold concentration of MitoTEMPO within the mitochondrial matrix compared to the cytoplasm.[4]

This targeted delivery ensures that the superoxide scavenging activity is localized to the primary site of its production, enhancing its efficacy and minimizing off-target effects.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in different models of oxidative stress.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Dose | Administration Route | Key Findings | Reference |

| Acetaminophen-induced hepatotoxicity | Mouse | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced plasma ALT activities and centrilobular necrosis. | [1] |

| Noise-induced hearing loss | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Significantly alleviated auditory threshold shifts and reduced outer hair cell loss. | [6] |

| Endotoxemia | Rat | 50 nmol/kg | Intraperitoneal (i.p.) | Mitigated liver tissue damage as evidenced by reduced AST levels. | [7] |

| Neuropathic pain (Chronic Constrictive Injury) | Rat | 0.7 mg/kg/day | Intraperitoneal (i.p.) | Increased paw withdrawal threshold and thermal paw withdrawal latency. | [8] |

Table 2: In Vitro Efficacy of this compound

| Cell Type | Stress Inducer | Concentration | Key Findings | Reference |

| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | 50 and 100 µM | Restored cell viability, reduced ROS production, and improved mitochondrial membrane potential. | [4] |

| Adult cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | Inhibited mitochondrial superoxide generation and abrogated high glucose-induced cell death. | [3] |

| Human AC16 cardiomyocytes | Cigarette smoke medium (4%) | 1 µM | Prevented mitochondrial superoxide production, inhibited IL-8 release, and decreased apoptosis. | [9] |

| Porcine preimplantation embryos | In vitro culture | 5-50 µM | Improved post-thaw sperm motility, viability, and mitochondrial membrane potential. | [10] |

Signaling Pathways Modulated by this compound

MitoTEMPO's ability to reduce mitochondrial superoxide has significant downstream effects on cellular signaling pathways implicated in cell survival, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway

In models of glutamate-induced neurotoxicity, MitoTEMPO has been shown to activate the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for promoting cell survival and inhibiting autophagy. By reducing oxidative stress, MitoTEMPO can restore the phosphorylation of key proteins in this cascade, thereby protecting neurons from excitotoxic cell death.[4]

Caption: MitoTEMPO's role in the PI3K/Akt/mTOR pathway.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical component of the cellular stress response. Oxidative stress is a potent activator of JNK, which can then translocate to the mitochondria and amplify the initial oxidative insult, leading to a vicious cycle of ROS production and cellular damage. MitoTEMPO has been shown to be effective in mitigating this process by preventing the initial JNK activation and its subsequent mitochondrial translocation in models of acetaminophen-induced hepatotoxicity.[5]

Caption: MitoTEMPO's modulation of the JNK signaling pathway.

Nrf2 Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Recent studies suggest that MitoTEMPO can re-activate Nrf2, leading to the suppression of the NLRP3 inflammasome and subsequent pyroptosis in the context of atherosclerosis.[11]

Caption: MitoTEMPO's influence on the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound.

In Vitro Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol describes the use of the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Cell line of interest

-

This compound

-

Positive control (e.g., Antimycin A)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

-

MitoTEMPO Pre-treatment: Pre-treat cells with the desired concentration of MitoTEMPO (e.g., 1-10 µM) for 1 hour prior to inducing oxidative stress.[12]

-

Induction of Oxidative Stress: Add the stress-inducing agent (e.g., high glucose, antimycin A) to the cells and incubate for the desired period.[3]

-

MitoSOX Red Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[13]

-

Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]

-

-

Washing: Gently wash the cells three times with pre-warmed HBSS.[13]

-

Analysis:

-

Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence in the PE channel.[13]

-

Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with appropriate filters for red fluorescence.

-

Caption: Experimental workflow for MitoSOX Red assay.

In Vivo Administration of MitoTEMPO in a Mouse Model

This protocol provides a general framework for administering MitoTEMPO to mice in a preclinical disease model.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Mice (strain and sex appropriate for the model)

-

Disease-inducing agent (e.g., acetaminophen)

-

Syringes and needles for intraperitoneal injection

Protocol:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Disease Induction: Induce the disease or injury according to the established model. For example, in a model of acetaminophen (B1664979) (APAP) hepatotoxicity, administer 300 mg/kg APAP via intraperitoneal (i.p.) injection.[1]

-

MitoTEMPO Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, dissolve 0.2 mg of MitoTEMPO in an appropriate volume for i.p. injection, typically 100-200 µL).

-

MitoTEMPO Administration: Administer the prepared MitoTEMPO solution via i.p. injection at a specified time point relative to disease induction. For example, 1.5 hours after APAP administration.[1]

-

Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the designated endpoint, collect blood and tissues for analysis (e.g., plasma for ALT measurement, liver tissue for histology and biochemical assays).

Caption: General workflow for in vivo MitoTEMPO studies.

Conclusion

This compound represents a significant advancement in the field of mitochondrial medicine. Its ability to specifically target and neutralize superoxide within the mitochondria makes it a powerful tool for both basic research and as a potential therapeutic agent. The data summarized in this guide demonstrate its efficacy in a variety of preclinical models, and the provided protocols offer a starting point for researchers wishing to incorporate MitoTEMPO into their own studies. As our understanding of the role of mitochondrial oxidative stress in disease continues to grow, targeted antioxidants like MitoTEMPO will undoubtedly play an increasingly important role in the development of novel therapies.

References

- 1. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Mito-Tempo alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

MitoTEMPO Hydrate: A Technical Guide for Cellular Aging Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MitoTEMPO (B12350739) hydrate (B1144303), a mitochondria-targeted antioxidant, and its application in the study of cellular aging. It covers its mechanism of action, impact on key signaling pathways, quantitative effects observed in experimental models, and detailed protocols for its use.

Introduction: Mitochondrial Oxidative Stress and Cellular Aging

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental aspect of the aging process. A key driver of senescence is the accumulation of oxidative damage, with mitochondria being the primary source of endogenous reactive oxygen species (ROS).[1] Dysfunctional mitochondria produce excess superoxide (B77818), which can damage cellular components like DNA, lipids, and proteins, thereby triggering senescence pathways.

MitoTEMPO hydrate is a novel tool designed to specifically address this issue. It is a mitochondria-targeted antioxidant that possesses potent superoxide scavenging properties.[2] By accumulating within the mitochondria, MitoTEMPO allows researchers to directly investigate the role of mitochondrial ROS (mROS) in the aging cascade and explore potential therapeutic interventions for age-related pathologies.[3][4]

Mechanism of Action

MitoTEMPO's efficacy stems from its unique chemical structure. It consists of a piperidine (B6355638) nitroxide (TEMPO) moiety, which is a powerful superoxide dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP⁺) cation. The large, lipophilic TPP⁺ cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the organelle's negative membrane potential. This targeting mechanism leads to a concentration several hundred-fold higher than in the cytoplasm, allowing for the precise scavenging of superoxide at its primary site of production.[5] This action protects against oxidative damage, preserves mitochondrial function, and mitigates downstream cellular damage.[2][4]

Signaling Pathways Modulated by MitoTEMPO in Aging

Mitochondrial ROS are not just damaging agents; they are also signaling molecules that influence key pathways central to aging and longevity. By quenching excess mROS, MitoTEMPO can modulate these pathways to prevent or reverse cellular senescence.

Caption: MitoTEMPO's mechanism in mitigating mROS-induced cellular senescence.

-

p53 and Senescence: Excessive mROS can lead to oxidative damage, which in turn activates tumor suppressor proteins like p53. Activated p53 can induce cell cycle arrest and a senescent phenotype. Studies have shown that MitoTEMPO treatment can reduce the expression of p53 in senescent cells, suggesting it can suppress this pathway by alleviating the initial oxidative trigger.[1]

-

PI3K/Akt/mTOR Pathway: The mTOR pathway is a central regulator of cell growth and metabolism and is heavily implicated in the aging process.[6][7] Oxidative stress can dysregulate mTOR signaling. Research indicates that MitoTEMPO can rescue impaired autophagy (a cellular recycling process inhibited by mTOR) by activating the PI3K/Akt/mTOR pathway, thereby promoting cell survival.[8]

-

Mitochondrial Biogenesis and Quality Control: MitoTEMPO has been shown to protect mitochondrial DNA (mtDNA) from oxidative damage.[4][5] It helps maintain the expression of factors crucial for mtDNA replication, such as DNA polymerase gamma (POLG) and Twinkle, preserving mitochondrial biogenesis and function.[4] Furthermore, it can suppress the mitochondrial unfolded protein response (UPRmt), a stress response linked to senescence.[1]

-

Nrf2 Signaling: While direct modulation is less documented, the Nrf2 pathway is a master regulator of the endogenous antioxidant response.[9][10] By reducing the burden of mROS, MitoTEMPO complements the cellular defense mechanisms governed by Nrf2, helping to restore redox homeostasis.

Quantitative Data on MitoTEMPO's Effects

The following tables summarize key quantitative findings from various studies, demonstrating the efficacy of MitoTEMPO in counteracting age-related cellular decline.

Table 1: Effects on Mitochondrial Bioenergetics and Function

| Parameter | Model System | Observation | Result of MitoTEMPO Treatment | Reference |

|---|---|---|---|---|

| Respiratory Control Ratio (RCR) | Cardiomyocyte mitochondria (Old Mice) | Decreased from 4.24 to 3.02 | Restored to 4.16 | [11] |

| Complex I-dependent Respiration | Cardiomyocyte mitochondria (Old Mice) | Decreased by ~27% vs. Young | Improved to levels similar to young mice | [11] |

| ATP Production | Primary neurons with Aβ toxicity | Compromised ATP generation | Preserved ATP production | [4] |

| ATP Levels | Rat cochleae after acoustic trauma | Decreased | Significantly restored ATP levels | [5] |

| Mitochondrial Membrane Potential | Primary neurons with Aβ toxicity | Reduced | Preserved mitochondrial membrane potential |[4] |

Table 2: Effects on Oxidative Stress and Downstream Targets

| Parameter | Model System | Observation | Result of MitoTEMPO Treatment | Reference |

|---|---|---|---|---|

| H₂O₂ Levels | Cardiomyocytes (Old Mice) | Increased | Reduced H₂O₂ levels | [11] |

| Mitochondrial Superoxide | Primary neurons with Aβ toxicity | Increased | Significantly suppressed superoxide production | [4] |

| Lipid Peroxidation | Primary neurons with Aβ toxicity | Increased | Significantly suppressed lipid oxidation | [4] |

| Protein Carbonyl Content | Diabetic mouse hearts | Elevated | Abrogated the increase in protein carbonyls | [12] |

| NADPH Oxidase Activity | Myocardium (Aged Mice) | Increased | Reduced to levels of young mice | [11] |

| eNOS Phosphorylation | Aorta (Old Mice) | Decreased | Improved eNOS phosphorylation |[11] |

Key Experimental Protocols

Successful application of MitoTEMPO requires robust and reproducible experimental designs. Below are detailed methodologies for common assays used in cellular aging studies.

Caption: A general workflow for in vitro studies using MitoTEMPO.

Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol is for assessing mROS levels in cultured cells.

-

Cell Seeding: Plate cells (e.g., primary neurons, fibroblasts) on appropriate cultureware (e.g., 96-well plates, glass-bottom dishes) and allow them to adhere overnight.

-

Induction of Stress (Optional): Induce oxidative stress or senescence using a relevant stimulus (e.g., Amyloid-β, H₂O₂, rotenone).

-

MitoTEMPO Treatment: Pre-treat cells with the desired concentration of MitoTEMPO (typically 1-100 µM) for 2-24 hours prior to or during the stress induction.[13]

-

Staining: Remove the culture medium and wash cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) or PBS. Incubate cells with 5 µM MitoSOX Red reagent in HBSS/PBS for 10-30 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells three times with warm HBSS/PBS.

-

Analysis: Immediately analyze the cells. For fluorescence microscopy, visualize using a rhodamine filter set. For quantitative analysis via flow cytometry, use an appropriate laser (e.g., 488 nm or 561 nm) for excitation.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.

-

Cell Culture and Treatment: Culture and treat cells with an senescence-inducing agent and/or MitoTEMPO as described above.

-

Fixation: Wash cells twice with PBS. Fix the cells with a 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) solution in PBS for 10-15 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Staining Solution: Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

-

Incubation: Remove the final PBS wash and add the staining solution to the cells. Incubate the plate at 37°C (without CO₂) for 2 to 24 hours, protected from light. Check for the development of a blue color periodically under a microscope.

-

Quantification: Stop the reaction by washing with PBS. Count the number of blue-stained (positive) cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Protocol 3: In Vivo Administration in Rodent Models

MitoTEMPO can be administered systemically to investigate its effects in whole organisms.

-

Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.[14] Some protocols may use a small amount of ethanol (B145695) to aid dissolution before diluting in saline.[14] Prepare fresh dilutions and protect them from light.

-

Dosage: Effective dosages can vary. A common regimen involves intraperitoneal (i.p.) injection. For example, in a rat model of endotoxemia, MitoTEMPO was administered i.p. at a dose of 10 mg/kg.[15]

-

Administration Schedule: The treatment schedule depends on the model. It can be administered as a pre-treatment before an insult (e.g., 1 hour before LPS injection) and followed by subsequent doses (e.g., 11 hours after).[15] For chronic aging studies, daily or every-other-day injections over several weeks may be required.

-

Sample Collection: At the end of the experiment, blood and tissues can be collected for downstream analysis of biomarkers, histology, and mitochondrial function.[15]

Conclusion and Future Directions

This compound has proven to be an invaluable chemical probe for elucidating the causal link between mitochondrial oxidative stress and cellular aging. Its ability to specifically target and neutralize superoxide within mitochondria allows for precise dissection of signaling pathways and cellular phenotypes. The quantitative data consistently demonstrate its protective effects on mitochondrial bioenergetics and overall cellular health.[4][11] As a research tool, it is essential for validating the mitochondrial theory of aging. In drug development, MitoTEMPO and similar mitochondria-targeted antioxidants represent a promising therapeutic strategy for a host of age-related diseases, including neurodegenerative disorders, cardiovascular disease, and osteoporosis.[1][3][11] Future research should focus on long-term in vivo studies to further establish its efficacy and safety profile for potential clinical translation.

References

- 1. Mitochondria-specific antioxidant MitoTEMPO alleviates senescence of bone marrow mesenchymal stem cells in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. editverse.com [editverse.com]

- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between the mTOR and Nrf2/ARE signaling pathways as a target in the improvement of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Age-associated decline in Nrf2 signaling and associated mtDNA damage may be involved in the degeneration of the auditory cortex: Implications for central presbycusis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolution of mitochondrial oxidant stress improves aged-cardiovascular performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

MitoTEMPO Hydrate: A Targeted Approach to Mitigating Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoTEMPO hydrate (B1144303) and its profound effects on the intricate process of apoptosis. As a mitochondria-targeted antioxidant, MitoTEMPO hydrate has emerged as a valuable tool in cellular research and a potential therapeutic agent for a range of pathologies underpinned by oxidative stress and programmed cell death. This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) conjugated to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, the primary site of reactive oxygen species (ROS) production in most mammalian cells. Once localized to the mitochondrial matrix, MitoTEMPO acts as a potent superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging superoxide radicals (O₂⁻•). By neutralizing this key ROS, this compound protects mitochondria from oxidative damage, thereby preserving their structural and functional integrity. This targeted antioxidant activity is central to its ability to modulate apoptosis, primarily by intervening in the intrinsic apoptotic pathway.

Quantitative Effects on Apoptotic Markers

The efficacy of this compound in preventing apoptosis has been quantified across numerous studies. The following tables summarize the key findings on its impact on critical apoptotic markers.

| Apoptotic Marker | Experimental Model | Treatment Conditions | Effect of this compound | Reference |

| Caspase-3 Activity | Diabetic mouse hearts | Diabetes induction | Prevented the increase in caspase-3 activity. | [1] |

| LLC-PK1 cells | ATP depletion-recovery | Attenuated caspase-3 activation in a dose-dependent manner. | [2] | |

| Acetaminophen-induced liver injury in mice | Acetaminophen overdose | Increased caspase-3 activity and cleavage in the late phase, suggesting a switch from necrosis to apoptosis. | [3] | |

| Bcl-2 Family Proteins | Diabetic mouse hearts | Diabetes induction | Increased the protein expression of the anti-apoptotic BCL-2. | [1] |

| Rotenone-treated SH-SY5Y cells | Rotenone exposure | Reduced the increase in the Bax/Bcl-2 ratio. | [2][4] | |

| Annexin V Staining | High glucose-stimulated cardiomyocytes | High glucose | Prevented high glucose-induced cell death as measured by Annexin V staining. | [1] |

| Piscidin-1-treated MG63 cells | Piscidin-1 exposure | Reduced the percentage of apoptotic cells. | [5] | |

| Mitochondrial Membrane Potential (ΔΨm) | Piscidin-1-treated MG63 cells | Piscidin-1 exposure | Rescued the dissipation of mitochondrial membrane potential. | [5] |

| Glutamate-exposed SH-SY5Y cells | Glutamate exposure | Improved mitochondrial membrane potential. | [6] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-apoptotic effects by intervening in the intrinsic apoptosis pathway , which is initiated by intracellular stress signals that converge on the mitochondria.

References

- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mito-Tempo Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MitoTEMPO Hydrate and its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoTEMPO hydrate (B1144303) is a mitochondria-targeted antioxidant designed to combat cellular oxidative stress, a key contributor to a multitude of pathological conditions. By selectively accumulating within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production, MitoTEMPO offers a targeted approach to mitigate oxidative damage. This guide provides a comprehensive technical overview of MitoTEMPO hydrate's mechanism of action, its quantifiable effects on cellular metabolism, detailed experimental protocols for its evaluation, and its influence on critical signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of MitoTEMPO as a potential therapeutic agent.

Core Mechanism of Action

This compound is a conjugate of the potent superoxide (B77818) scavenger TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and the lipophilic cation triphenylphosphonium (TPP+). The positively charged TPP+ moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix. Once localized, the TEMPO moiety exerts its antioxidant effect by scavenging superoxide radicals (O₂⁻), a primary form of ROS generated during mitochondrial respiration. This targeted action helps to preserve mitochondrial function and integrity, which are often compromised under conditions of oxidative stress.

Quantitative Impact on Cellular Metabolism

This compound has been demonstrated to have a significant and measurable impact on key parameters of cellular metabolism. The following tables summarize the quantitative effects observed in various experimental models.

| Parameter Assessed | Experimental Model | Treatment Conditions | Quantitative Effect | Reference |

| ATP Levels | LLC-PK1 cells (porcine kidney epithelial) after ATP depletion-recovery | 2h ATP depletion followed by 1h recovery with MitoTEMPO | In SOD1 over-expressing cells, ATP levels were 86 ± 4.95% of control. In EGFP cells, ATP levels were 76 ± 9.17% of control.[1] | [1] |

| Mitochondrial Superoxide Production | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Significantly suppressed Aβ-promoted mitochondrial superoxide production.[2] | [2] |

| Lipid Peroxidation | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Significantly suppressed Aβ-promoted neuronal lipid oxidation.[2] | [2] |

| Cytochrome c Oxidase Activity | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Preserved cytochrome c oxidase activity.[2] | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on cellular metabolism. Below are protocols for key experiments.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

MitoTEMPO Pre-treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

Assay Preparation: Replace the treatment medium with pre-warmed assay medium. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Loading the Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Seahorse XF Analyzer Measurement: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. Include a positive control group treated with an uncoupler like FCCP or CCCP.

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-5 µM in culture medium). Remove the treatment medium from the cells and add the JC-1 working solution.

-

Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with warm PBS.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Healthy cells will show high red fluorescence, while cells with depolarized mitochondria will exhibit a shift to green fluorescence. The ratio of red to green fluorescence can be quantified.[3][4][5]

-

Impact on Cellular Signaling Pathways

This compound influences several key signaling pathways involved in cellular metabolism, stress response, and survival.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. By reducing mitochondrial ROS, MitoTEMPO can modulate the activation state of the Nrf2 pathway, helping to restore cellular redox homeostasis.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Oxidative stress can dysregulate this pathway. MitoTEMPO, by alleviating mitochondrial ROS, can help maintain the normal function of the PI3K/Akt/mTOR pathway, thereby promoting cell survival and inhibiting apoptosis.[8][9][10][11][12]

PGC-1α/NRF-1/TFAM Signaling Pathway

The PGC-1α/NRF-1/TFAM pathway is the master regulator of mitochondrial biogenesis. Oxidative stress can impair this pathway, leading to a decline in mitochondrial content and function. By preserving mitochondrial integrity, MitoTEMPO can support the normal activity of this pathway, thereby promoting the generation of new, healthy mitochondria.[13][14][15][16][17]

Applications in Drug Development

The targeted antioxidant properties of this compound make it a promising candidate for therapeutic intervention in a wide range of diseases where mitochondrial oxidative stress is a key pathological feature. These include, but are not limited to:

-

Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by significant mitochondrial dysfunction and oxidative damage in neurons.[2]

-

Cardiovascular Diseases: Oxidative stress plays a critical role in the pathophysiology of heart failure, ischemia-reperfusion injury, and hypertension.[18]

-

Metabolic Disorders: Diseases like type 2 diabetes are associated with mitochondrial ROS overproduction.

-

Drug-Induced Toxicity: MitoTEMPO has shown protective effects against organ damage caused by certain drugs.[19]

-

Inflammatory Conditions: Oxidative stress is a key component of the inflammatory response, and MitoTEMPO may help to mitigate this.[20]

Conclusion

This compound represents a significant advancement in the field of antioxidant therapy. Its ability to specifically target the mitochondria and scavenge superoxide radicals offers a potent and precise mechanism to combat cellular oxidative stress. The quantitative data, detailed experimental protocols, and pathway analyses provided in this guide underscore the profound impact of MitoTEMPO on cellular metabolism and its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic applications in a variety of human diseases.

References

- 1. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria Specific Antioxidant, MitoTEMPO, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways [frontiersin.org]

- 17. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MitoTEMPO Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTEMPO hydrate (B1144303) is a well-established, mitochondria-targeted antioxidant crucial for investigating the role of mitochondrial reactive oxygen species (ROS) in cellular processes and disease models.[1][2][3] As a superoxide (B77818) dismutase (SOD) mimetic, it specifically scavenges superoxide radicals at their primary site of production within the mitochondria.[1][2][3] This is achieved through the conjugation of a piperidine (B6355638) nitroxide (TEMPO) moiety to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2][3] These application notes provide a comprehensive guide for the effective use of MitoTEMPO hydrate in cell culture experiments, including detailed protocols and data presentation for easy reference.

Mechanism of Action

This compound's targeted action allows for the specific quenching of mitochondrial superoxide, a key molecule in oxidative stress signaling. This targeted intervention helps to elucidate the specific roles of mitochondrial ROS in various signaling pathways and pathological conditions, distinguishing them from cytosolic ROS. The accumulation of MitoTEMPO in mitochondria is driven by the mitochondrial membrane potential. Inside the mitochondria, the TEMPO moiety detoxifies superoxide radicals, thereby mitigating oxidative damage and its downstream consequences.

A diagram illustrating the mechanism of action of this compound is provided below.

Caption: Mechanism of MitoTEMPO action in the mitochondria.

Product Specifications

| Property | Value |

| Appearance | Crystalline solid[4] |

| Molecular Formula | C₂₉H₃₅N₂O₂P·Cl·H₂O[2][3] |

| Molecular Weight | 528.0 g/mol [2] |

| Solubility | DMSO: ~10 mg/mL[2][4]DMF: ~15 mg/mL[2]Ethanol: ~15 mg/mL[2][4]PBS (pH 7.2): ~5 mg/mL[2][4] |

| Storage | Store as a solid at -20°C for up to 4 years.[4] Stock solutions in organic solvents can be stored at -80°C for up to 1 year.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Choose a solvent: Based on experimental needs, this compound can be dissolved in DMSO, DMF, or ethanol.[2][4] For experiments sensitive to organic solvents, a stock solution can be prepared directly in PBS (pH 7.2).[2][4]

-

Preparation:

-

For a 10 mM stock solution in DMSO: Add 1.894 mL of DMSO to 10 mg of this compound.

-

For a 5 mg/mL stock solution in PBS (pH 7.2): Add 2 mL of sterile PBS to 10 mg of this compound. Gentle warming or sonication may be required to fully dissolve the compound.[5]

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

General Cell Culture Treatment Protocol